molecular formula C15H10ClNO2 B8270767 2-(3-Chloro-phenyl)-4h-isoquinoline-1,3-dione CAS No. 22367-12-0

2-(3-Chloro-phenyl)-4h-isoquinoline-1,3-dione

Cat. No. B8270767
Key on ui cas rn: 22367-12-0
M. Wt: 271.70 g/mol
InChI Key: YILPTMFWSYOSGN-UHFFFAOYSA-N
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Patent
US03998954

Procedure details

A mixture of homophthalic acid (45.0 g., 0.25 mole) and m-chloroaniline (31.8 g., 0.25 mole) was heated by an oil bath to 175°-180° C. for two hours. When removed from the oil bath, the reaction mixture solidified and was recrystallized twice from ethanol/ethyl acetate, giving 2-(m-chlorophenyl)-isoquinoline-1,3 (2H, 4H)-dione, 36.0 g. (58% yield), m.p. 160°-161° C.
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
31.8 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([OH:13])(=O)[CH2:2][C:3]1[C:4](=[CH:8][CH:9]=[CH:10][CH:11]=1)[C:5]([OH:7])=O.[Cl:14][C:15]1[CH:16]=[C:17]([CH:19]=[CH:20][CH:21]=1)[NH2:18]>>[Cl:14][C:15]1[CH:16]=[C:17]([N:18]2[C:1](=[O:13])[CH2:2][C:3]3[C:4](=[CH:8][CH:9]=[CH:10][CH:11]=3)[C:5]2=[O:7])[CH:19]=[CH:20][CH:21]=1

Inputs

Step One
Name
Quantity
45 g
Type
reactant
Smiles
C(CC=1C(C(=O)O)=CC=CC1)(=O)O
Name
Quantity
31.8 g
Type
reactant
Smiles
ClC=1C=C(N)C=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated by an oil bath to 175°-180° C. for two hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
When removed from the oil bath
CUSTOM
Type
CUSTOM
Details
the reaction mixture solidified and was recrystallized twice from ethanol/ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1)N1C(C2=CC=CC=C2CC1=O)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 58%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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